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Compound of Interest

Compound Name: 3-Fluorocyclobutane-1-carbonitrile

Cat. No.: B2522521

CAS Number: 1552638-51-3

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into
molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are
highly sought after for their ability to modulate key physicochemical and pharmacological
properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the
fluorinated cyclobutane motif has emerged as a particularly valuable bioisostere for various
functional groups, offering a unique conformational profile that can enhance drug-target
interactions.[1] This guide provides a comprehensive technical overview of 3-
Fluorocyclobutane-1-carbonitrile, a key building block for the synthesis of advanced
pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document will delve into the physicochemical properties, synthesis, spectroscopic
characterization, and applications of 3-Fluorocyclobutane-1-carbonitrile, with a focus on
providing researchers, scientists, and drug development professionals with the in-depth
knowledge required for its effective utilization in their research endeavors.

Physicochemical and Structural Properties

3-Fluorocyclobutane-1-carbonitrile is a liquid at room temperature, possessing a unique
combination of a strained four-membered ring, a polar nitrile group, and an electronegative
fluorine atom.[2] These features impart distinct properties that are of significant interest in
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medicinal chemistry. The presence of the fluorine atom can significantly impact the acidity of
adjacent protons and the overall electronic distribution of the molecule.[1]

Table 1: Physicochemical Properties of 3-Fluorocyclobutane-1-carbonitrile

Property Value Source
CAS Number 1552638-51-3 [3]
Molecular Formula CsHeFN [3]
Molecular Weight 99.11 g/mol [3]
Physical Form Liquid [2]
Purity (Typical) >95% - 98% [11[2]
Monoisotopic Mass 99.04842 Da [4]
Predicted XLogP3 0.8 [2]
Topological Polar Surface Area  23.8 A2 [2]
Hydrogen Bond Donor Count 0 [2]

Hydrogen Bond Acceptor
ydrog p ’ 2]
Count

The cyclobutane ring in 3-Fluorocyclobutane-1-carbonitrile is not planar but adopts a
puckered conformation to alleviate ring strain. This leads to the existence of cis and trans
diastereomers, where the fluorine and nitrile substituents are on the same or opposite sides of
the ring, respectively. The stereochemical relationship between these substituents is a critical
factor influencing the molecule's three-dimensional shape and its interaction with biological
targets.
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Puckered conformations of cis and trans isomers.

Synthesis and Reaction Mechanisms
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While a specific, detailed protocol for the synthesis of 3-Fluorocyclobutane-1-carbonitrile is
not widely published in peer-reviewed literature, a robust synthetic strategy can be proposed
based on the well-established synthesis of related fluorinated cyclobutane building blocks.[5]
The most logical and field-proven approach involves the conversion of a carboxylic acid
precursor, 3-fluorocyclobutane-1-carboxylic acid.

A plausible synthetic pathway commences with the readily available cyclobutanone. This
undergoes a series of transformations to introduce the fluorine and then the nitrile functionality.

Cyclobutanone Cyanohydrin formation & reduction G-Hydroxycyclobutane-l-carbonitrile Deoxyfluorination (e.g., DAST, Deoxo-Fluor®, > ]

Click to download full resolution via product page

Proposed synthetic workflow for 3-Fluorocyclobutane-1-carbonitrile.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-Hydroxycyclobutane-1-carboxylic acid

This key intermediate can be synthesized from cyclobutanone through a multi-step process
involving a Reformatsky or similar reaction to introduce a carboxymethyl group, followed by
reduction of the ketone.

Step 2: Fluorination of 3-Hydroxycyclobutane-1-carboxylic acid

The hydroxyl group is then replaced by fluorine using a deoxofluorinating agent. Reagents
such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride
(Deoxo-Fluor®) are commonly employed for this transformation. The choice of fluorinating
agent is critical to control reaction conditions and minimize side products.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

The final step involves the conversion of the carboxylic acid to the primary amide, followed by
dehydration to yield the target nitrile. A common method for this two-step, one-pot procedure is
the use of a coupling agent to form the amide, followed by a dehydrating agent like phosphorus
oxychloride or trifluoroacetic anhydride.
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Causality in Experimental Choices:

o Choice of Fluorinating Agent: DAST and Deoxo-Fluor® are chosen for their effectiveness in
converting secondary alcohols to fluorides with minimal rearrangement, which is a potential
issue in strained ring systems. Deoxo-Fluor® is often preferred for its greater thermal
stability, enhancing the safety and reproducibility of the reaction on a larger scale.

 Nitrile Formation Strategy: The conversion of the carboxylic acid via the primary amide is a
reliable and high-yielding method. Direct conversion methods exist but can sometimes be
lower-yielding or require harsher conditions that may not be compatible with the fluorinated
cyclobutane ring.

Spectroscopic Characterization

Due to the limited availability of public experimental data for 3-Fluorocyclobutane-1-
carbonitrile, this section provides predicted spectroscopic data based on the analysis of
analogous compounds and standard spectroscopic principles.[6]

Table 2: Predicted 'H NMR Spectral Data (CDCls, 400 MHz)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~5.2 dm ~56 CH-F

~3.2 m - CH-CN

~2.8-24 m - CH: (ring)

Table 3: Predicted 3C NMR Spectral Data (CDClsz, 100 MHz)
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Chemical Shift (6, ppm) Coupling Assighment
~120 C=N

~85 d, 1JCF = 200 Hz C-F

~35 d, 2JCF =20 Hz CH: (ring)
~25 CH-CN

Table 4: Predicted °F NMR Spectral Data (CDCls, 376 MHz)

Chemical Shift (6, ppm)

Multiplicity

~-180 to -200

m

Table 5: Key Infrared (IR) Absorption Frequencies

Wavenumber (cm—?)

Vibration Mode

~2245 C=N stretch
~1100 - 1000 C-F stretch
~2900 - 3000 C-H stretch (aliphatic)

Mass Spectrometry (MS):

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) at m/z = 99

would be expected, although it may be of low intensity. Fragmentation would likely involve the
loss of HCN (m/z = 72) and HF (m/z = 79).

Applications in Medicinal Chemistry and Drug

Discovery

The 3-fluorocyclobutane moiety is a valuable scaffold in drug discovery due to the unique
properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic
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stability by blocking sites of oxidative metabolism, modulate pKa of nearby functional groups,
and improve binding affinity through favorable electrostatic interactions.[7]

A prominent example highlighting the utility of the fluorinated cyclobutane core is the Positron
Emission Tomography (PET) imaging agent, [*8F]1-amino-3-fluorocyclobutane-1-carboxylic acid
([*®F]FACBC or Fluciclovine F 18).[7][8] This synthetic amino acid analog is used for the
imaging of recurrent prostate cancer and other tumors.[7] The presence of the
fluorocyclobutane ring is crucial for its biological activity and imaging properties.

Drug Discovery & Development
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Role of 3-Fluorocyclobutane-1-carbonitrile in the drug discovery pipeline.

3-Fluorocyclobutane-1-carbonitrile serves as a versatile starting material for the synthesis of
a variety of derivatives, including:
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e Cyclobutylamines: By reduction of the nitrile group, which are valuable components of many
bioactive molecules.

o Carboxylic acids: Through hydrolysis of the nitrile, providing a handle for further
functionalization, such as amide bond formation.

o Tetrazoles: Via reaction of the nitrile with an azide, which are often used as bioisosteres for
carboxylic acids.

The conformational rigidity of the cyclobutane ring, combined with the electronic effects of the
fluorine atom, makes this building block a powerful tool for probing and optimizing drug-target
interactions.

Safety and Handling

As a research chemical, 3-Fluorocyclobutane-1-carbonitrile should be handled by trained
personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE),
including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2]

Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Precautionary Statements:

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

e P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.
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e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

e P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-Fluorocyclobutane-1-carbonitrile is a valuable and versatile building block for the synthesis
of advanced intermediates in the pharmaceutical industry. Its unique structural and electronic
properties, stemming from the fluorinated cyclobutane scaffold, offer significant advantages in
the design of novel therapeutics with improved pharmacological profiles. This guide provides a
foundational understanding of its properties, synthesis, and applications, empowering
researchers to leverage this important molecule in their drug discovery and development
programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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